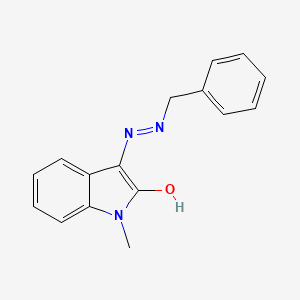

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one

Description

The compound "(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one" is a hydrazone derivative of the indole scaffold, characterized by a benzyl-substituted hydrazine group at the 3-position and a methyl group at the 1-position of the indoline ring. The (3E) configuration denotes the trans geometry of the hydrazone double bond.

Key features include:

Properties

IUPAC Name |

3-(benzyldiazenyl)-1-methylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19-14-10-6-5-9-13(14)15(16(19)20)18-17-11-12-7-3-2-4-8-12/h2-10,20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLCKBBHNNQRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one, also referred to as compound 1, is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis of Compound 1

Compound 1 can be synthesized through a condensation reaction between 2-benzylhydrazine and 1-methyl-2,3-dihydro-1H-indole-2-one. The reaction typically involves the following steps:

- Reagents : 2-benzylhydrazine and 1-methyl-2,3-dihydro-1H-indole-2-one.

- Conditions : The reaction is often carried out in a suitable solvent under reflux conditions.

- Yield : The yield of compound 1 can vary based on the specific conditions used but typically ranges from 60% to 85%.

2.1 Anticancer Activity

Research has demonstrated that compound 1 exhibits significant anticancer properties against various cancer cell lines. Notably:

- Cell Line Testing : Compound 1 was tested against multiple cancer cell lines including RPMI-8226 (leukemia) and SR cells. The results indicated a high cytotoxic potency with IC50 values in the low micromolar range .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation pathways. In particular, it has been shown to enhance procaspase-3 activity, which is crucial for apoptosis in many cancers .

| Cell Line | IC50 (µM) | % Inhibition at Max Concentration |

|---|---|---|

| RPMI-8226 | 0.56 | 120% |

| SR | 0.83 | 115% |

| NCI-H522 (Lung) | 0.75 | 84% |

| OVCAR-3 (Ovarian) | 0.69 | 79% |

2.2 Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity:

- Testing Against Bacteria : The compound was evaluated against several bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated effective inhibition at concentrations as low as 0.22 µg/mm² .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.22 µg/mm² |

| Staphylococcus aureus | 0.44 µg/mm² |

3. Case Studies and Research Findings

Several studies have focused on the biological activity of compound 1:

3.1 Study on Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated the efficacy of compound 1 against a panel of human cancer cell lines. The findings highlighted that compound 1 not only inhibited cell growth but also induced apoptosis effectively through caspase activation .

3.2 Study on Antimicrobial Properties

Another research article reported that compound 1 displayed potent antimicrobial activity against Candida albicans, achieving significant growth suppression in xenograft models . This study emphasized the potential for developing compound 1 as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related indole derivatives and their key characteristics:

Physicochemical Properties

- Melting points : Analogous compounds like (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2-one exhibit melting points of 168–172°C , while pyrazole-substituted derivatives melt at 249–265°C . The benzyl group in the target compound may increase hydrophobicity, raising the predicted melting point.

- Spectroscopic data : HRMS and NMR data for related compounds (e.g., [M+H]+ = 212.0824 for pyrazole derivatives ) provide benchmarks for characterizing the target compound.

Key Research Findings

Stereochemical stability : The (3E) configuration is critical for activity in hydrazone derivatives. Crystallographic studies using SHELX and ORTEP confirm geometries in related compounds.

Substituent effects :

- Electron-donating groups (e.g., methoxy in thiazole derivatives ) enhance binding to polar enzyme pockets.

- Halogens (e.g., iodine in ) introduce steric and electronic effects for targeted interactions.

Synthetic challenges : Isomer separation remains a hurdle, as seen in the 33:67 E/Z ratio of (3Z)-3-(1H-pyrazol-5-ylmethylidene) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.